Ramelteon impurity 9
Overview
Description
Ramelteon impurity 9, also known as ®-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetic acid, is a chemical compound that is often encountered as an impurity in the synthesis of ramelteon. Ramelteon is a melatonin receptor agonist used primarily for the treatment of insomnia. The presence of impurities like this compound is significant in pharmaceutical research and development, as they can affect the safety, efficacy, and stability of the final drug product .
Mechanism of Action
Target of Action
Ramelteon impurity 9, also known as JML966MGQ3, is a derivative of Ramelteon . Ramelteon is a selective melatonin receptor agonist, with high affinity for melatonin MT1 and MT2 receptors . These receptors are located in the brain’s suprachiasmatic nuclei (SCN), which is known as the body’s “master clock” because it regulates the 24-hour sleep-wake cycle .
Mode of Action
This compound likely shares a similar mode of action with Ramelteon, given their structural similarities . Ramelteon works by mimicking melatonin, a naturally occurring hormone produced during the sleep period, thought to be responsible for the regulation of the circadian rhythm underlying the normal sleep-wake cycle . It has a high affinity for the MT1 and MT2 receptors in the SCN .
Biochemical Pathways
Ramelteon has been shown to have anti-inflammatory properties by lowering the expression of cytokines il-6, tnf-α, il-1β, and transforming growth factor-β (tgf-β), suppressing the tlr4/iκbα/nf-κb axis, and preventing lipopolysaccharide (lps)-induced elevations in the levels of inos, cyclooxygenase-2 (cox-2), no, and pge2 . It is plausible that this compound may have similar effects on these biochemical pathways.
Pharmacokinetics
Ramelteon has been shown to have a significant increase in auc0-inf and cmax when coadministered with fluvoxamine, indicating that drug-drug interactions can significantly affect its pharmacokinetics .
Result of Action
Ramelteon has been shown to have neuroprotective effects . It has also been shown to ameliorate LPS-induced hyperpermeability of the blood-brain barrier (BBB) by activating the Nrf2 signaling pathway .
Biochemical Analysis
Biochemical Properties
Ramelteon Impurity 9, like Ramelteon, may interact with melatonin receptors MT1 and MT2 . These receptors are involved in the regulation of sleep-wake cycles.
Cellular Effects
Studies on Ramelteon have shown that it can have anti-inflammatory effects and can influence cell function
Molecular Mechanism
Ramelteon, the parent compound, is known to exert its effects by binding to melatonin receptors MT1 and MT2 . It’s possible that this compound may have a similar mechanism of action, but this has not been confirmed.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. Studies on Ramelteon have shown that it can have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been studied. Studies on Ramelteon have shown that it can have beneficial effects in animal models of diseases like psoriasis and pulmonary fibrosis .
Metabolic Pathways
Ramelteon is known to undergo hydroxylation in human liver microsomes to produce several metabolites . It’s possible that this compound may be metabolized in a similar way.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ramelteon impurity 9 involves several synthetic steps. One common method includes the reduction of specific intermediates under controlled conditions. The process typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction conditions, including temperature and solvent choice, are optimized to ensure the selective formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes. The process is carefully monitored to maintain the purity and yield of the compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to separate and purify the impurity from the main product and other by-products .
Chemical Reactions Analysis
Types of Reactions
Ramelteon impurity 9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like hydroxide ions or amines in aqueous or alcoholic solutions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ramelteon impurity 9 has several applications in scientific research:
Pharmaceutical Research: It is used as a reference standard in the development and quality control of ramelteon. .
Analytical Chemistry: The compound is used in method development and validation studies for analytical techniques such as HPLC and gas chromatography
Toxicological Studies: Research on the genotoxic potential of this compound is conducted to ensure the safety of the drug product
Comparison with Similar Compounds
Similar Compounds
Ramelteon impurity 1: ®-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethanol
Ramelteon impurity 2: ®-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetaldehyde
Ramelteon impurity 4: ®-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetic acid methyl ester
Uniqueness
Ramelteon impurity 9 is unique due to its specific chemical structure and the conditions under which it is formed. Its presence and concentration in the final drug product can provide insights into the efficiency and selectivity of the synthetic process used for ramelteon .
Properties
IUPAC Name |
methyl 2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-16-13(15)8-10-3-2-9-4-5-12-11(14(9)10)6-7-17-12/h4-5,10H,2-3,6-8H2,1H3/t10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYNJUOOCHSSIQ-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCC2=C1C3=C(C=C2)OCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H]1CCC2=C1C3=C(C=C2)OCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356395-13-5 | |
Record name | 2H-Indeno(5,4-b)furan-8-acetic acid, 1,6,7,8-tetrahydro-, methyl ester, (8S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1356395135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-INDENO(5,4-B)FURAN-8-ACETIC ACID, 1,6,7,8-TETRAHYDRO-, METHYL ESTER, (8S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JML966MGQ3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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